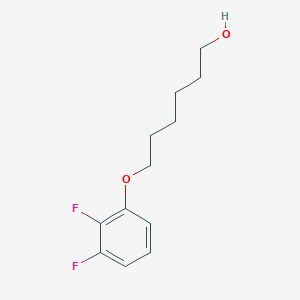

6-(2,3-Difluorophenoxy)hexan-1-ol

説明

6-(2,3-Difluorophenoxy)hexan-1-ol is a fluorinated aliphatic alcohol characterized by a hexan-1-ol backbone substituted with a 2,3-difluorophenoxy group at the sixth carbon. This structural motif combines the hydrophobicity of the aromatic difluorophenoxy moiety with the polar hydroxyl group, making it a candidate for applications in medicinal chemistry, agrochemicals, and materials science. Notably, indicates that this compound was previously available from CymitQuimica but has since been discontinued, suggesting challenges in synthesis or niche applications.

特性

IUPAC Name |

6-(2,3-difluorophenoxy)hexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F2O2/c13-10-6-5-7-11(12(10)14)16-9-4-2-1-3-8-15/h5-7,15H,1-4,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNBIOHOGKBSPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)OCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural Analogues

Key structural analogs include:

Structural Insights :

- Fluorine Substitution: The 2,3-difluorophenoxy group in the target compound contrasts with the 2,4-difluorophenoxy substituent in pamapimod derivatives (), where fluorine positioning affects electronic properties and binding affinity in kinase inhibitors. The 2,3-difluoro configuration may enhance steric hindrance compared to 2,4-substituted analogs.

- Hydrophobicity: The difluorophenoxy group increases hydrophobicity relative to benzyloxy-substituted analogs (), which could influence membrane permeability in biological systems .

Physicochemical Properties

| Property | 6-(2,3-Difluorophenoxy)hexan-1-ol (Predicted) | 6-(2,4-Difluorophenoxy)hexan-1-ol | 1H,1H,2H,2H-Perfluorohexan-1-ol |

|---|---|---|---|

| LogP (Octanol-Water) | ~3.2 (moderate lipophilicity) | ~3.5 | >4.0 (highly lipophilic) |

| Solubility in Water | Low (<1 mg/mL) | Low | Very low (<0.1 mg/mL) |

| Boiling Point | ~250–270°C | ~260–280°C | ~180–200°C |

| Hydrogen Bond Donors | 1 (hydroxyl) | 1 | 1 |

Key Observations :

- Fluorination Impact : Perfluorohexan-1-ol () exhibits extreme hydrophobicity (LogP >4.0) due to fluorine’s electron-withdrawing effects, whereas the target compound’s LogP is moderated by the aromatic ring and hydroxyl group.

- Thermal Stability: The difluorophenoxy group likely increases thermal stability compared to non-fluorinated analogs like 6-(benzyloxy)hexan-1-ol ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。